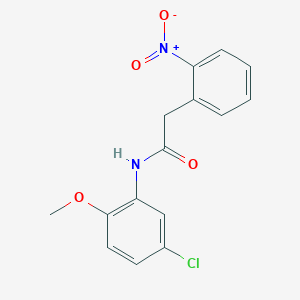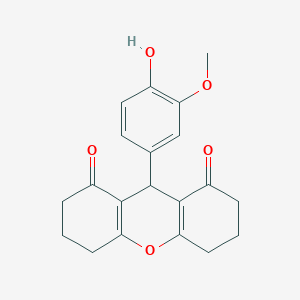
9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, commonly known as Xanthenone, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
Antibacterial Activity
- Study on Antibacterial Activity: A derivative of this compound, synthesized from vanillin, exhibited significant antibacterial properties against various bacteria including Staphylococcus epidermidis and Pseudomonas aeruginosa. The study indicates that modifications of the methoxy group in the aromatic aldehydes can enhance antibacterial activity (Retnosari et al., 2021).
Anticancer Properties
- Potential Anticancer Agent: Research focusing on molecular iodine catalysis for synthesizing similar compounds revealed promising anti-proliferative properties against cancer cell lines. A compound with a 2-hydroxy phenyl group at C-9 position demonstrated significant potential as an anticancer agent (Mulakayala et al., 2012).
Synthesis and Structural Analysis
- Synthesis and Mechanism Studies: A study outlined the synthesis of a related compound using environmentally friendly methods, proposing a reaction mechanism for its formation. This contributes to understanding the structural and synthetic aspects of xanthene derivatives (Navarro et al., 2016).
- Structural and Spectroscopic Analysis: Another study performed a detailed structural and spectroscopic analysis of hexahydroacridine-1,8(2H,5H)-dione derivatives. This kind of analysis helps in understanding the physical and chemical characteristics of xanthene-based compounds (Kumar et al., 2020).
Antioxidant Properties
- Evaluation as Antioxidant Agents: A series of xanthene-1,8-dione derivatives, which include structurally similar compounds, were synthesized and tested for their antioxidant properties. Some of these compounds exhibited significant antioxidant activity, highlighting the potential of these compounds in this field (Zukić et al., 2018).
Green Chemistry Synthesis
- Environmentally Friendly Synthesis: Research demonstrated the synthesis of related xanthene derivatives using lime and lemon juice as eco-friendly catalysts. This approach supports the principles of green chemistry and opens new pathways for sustainable compound synthesis (Retnosari et al., 2021).
properties
IUPAC Name |
9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-24-17-10-11(8-9-12(17)21)18-19-13(22)4-2-6-15(19)25-16-7-3-5-14(23)20(16)18/h8-10,18,21H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPROAWIQHDPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



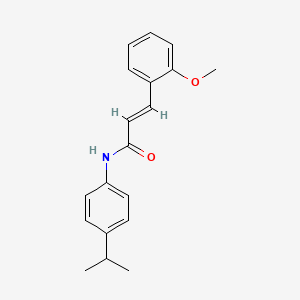
![8-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674427.png)

![6-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5674450.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B5674457.png)
![N-benzyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5674469.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5674483.png)
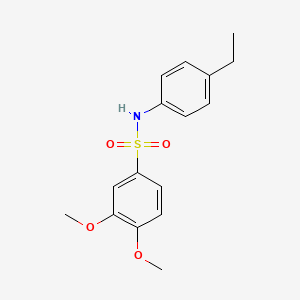
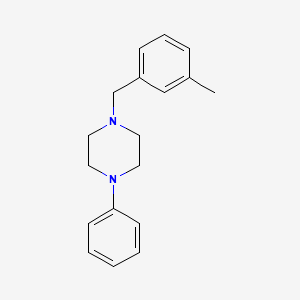
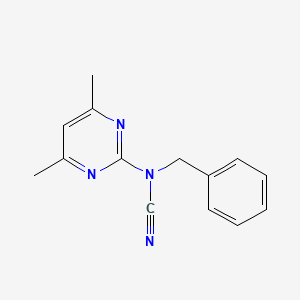
![6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5674500.png)
![2-{[4-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5674511.png)
![N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5674525.png)
